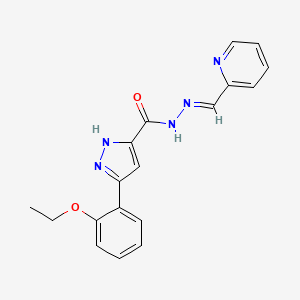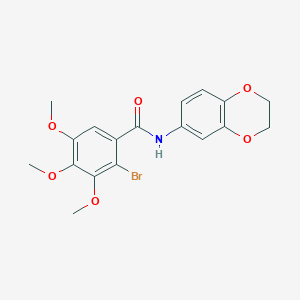
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a bromine atom, a benzodioxin ring, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method starts with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of an aqueous sodium carbonate solution to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide . This intermediate is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in dimethylformamide (DMF) using lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The benzodioxin and trimethoxybenzamide moieties can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzodioxin ring and trimethoxybenzamide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- 2-bromo-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide
- (2R)-2-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide
Uniqueness
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C18H18BrNO6 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H18BrNO6/c1-22-14-9-11(15(19)17(24-3)16(14)23-2)18(21)20-10-4-5-12-13(8-10)26-7-6-25-12/h4-5,8-9H,6-7H2,1-3H3,(H,20,21) |
InChI Key |
HWGLSUOHZHVNMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



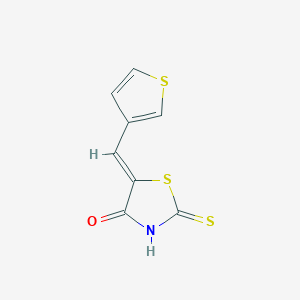

![ethyl 2-{3-[(Z)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11667956.png)
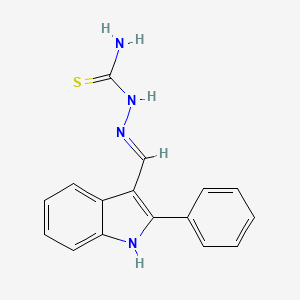
![N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide](/img/structure/B11667975.png)
![(5Z)-5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11667980.png)
![N'-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B11667984.png)
![N,N'-Ethylenebis[3-methoxy-N-(O-tolyl)benzamide]](/img/structure/B11667985.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667986.png)
![4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine](/img/structure/B11667992.png)
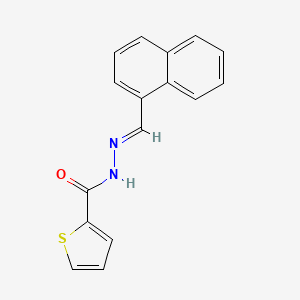
![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11668015.png)
